Bis(2-ethylhexyl) Naphthalene-2,6-dicarboxylate
Overview
Description
Bis(2-ethylhexyl) Naphthalene-2,6-dicarboxylate: is an organic compound with the IUPAC name 2,6-bis(2-ethylhexyl) naphthalene-2,6-dicarboxylate. It is a diester of naphthalene-2,6-dicarboxylic acid and 2-ethylhexanol. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of plastic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexyl) Naphthalene-2,6-dicarboxylate typically involves the esterification of naphthalene-2,6-dicarboxylic acid with 2-ethylhexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: Bis(2-ethylhexyl) Naphthalene-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed:
Hydrolysis: Naphthalene-2,6-dicarboxylic acid and 2-ethylhexanol.
Oxidation: Various oxidation products depending on the conditions and reagents used.
Scientific Research Applications
Chemistry: Bis(2-ethylhexyl) Naphthalene-2,6-dicarboxylate is used as a plasticizer in the production of flexible plastics. It enhances the flexibility, durability, and workability of plastic materials .
Biology and Medicine: While its primary use is in industrial applications, research is ongoing to explore its potential biological effects and interactions. specific applications in biology and medicine are limited .
Industry: In addition to its use as a plasticizer, this compound is also used in the formulation of coatings, adhesives, and sealants. Its ability to improve the flexibility and performance of these materials makes it valuable in various industrial applications .
Mechanism of Action
The primary mechanism of action of Bis(2-ethylhexyl) Naphthalene-2,6-dicarboxylate as a plasticizer involves its incorporation into the polymer matrix. It reduces the intermolecular forces between polymer chains, increasing their mobility and resulting in enhanced flexibility and durability of the plastic material . The molecular targets and pathways involved are primarily related to the physical interactions between the plasticizer and the polymer chains .
Comparison with Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar properties but different chemical structure.
Diisononyl phthalate (DINP): A phthalate plasticizer with a different alkyl chain length.
Diisodecyl phthalate (DIDP): Similar to DINP but with a longer alkyl chain.
Uniqueness: Bis(2-ethylhexyl) Naphthalene-2,6-dicarboxylate is unique due to its naphthalene core, which imparts specific properties such as enhanced thermal stability and compatibility with certain polymers. This makes it a valuable alternative to traditional phthalate plasticizers in specific applications .
Properties
IUPAC Name |
bis(2-ethylhexyl) naphthalene-2,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O4/c1-5-9-11-21(7-3)19-31-27(29)25-15-13-24-18-26(16-14-23(24)17-25)28(30)32-20-22(8-4)12-10-6-2/h13-18,21-22H,5-12,19-20H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVWHIGSVGIZRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869752 | |
Record name | Bis(2-ethylhexyl) naphthalene-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127474-91-3 | |
Record name | Diethylhexyl 2,6-naphthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127474-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-ethylhexyl) naphthalene-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bis(2-ethylhexyl) naphthalene-2,6-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.853 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 127474-91-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLHEXYL 2,6-NAPHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0DQJ7YGXM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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